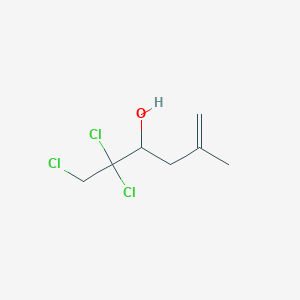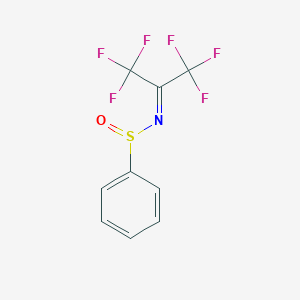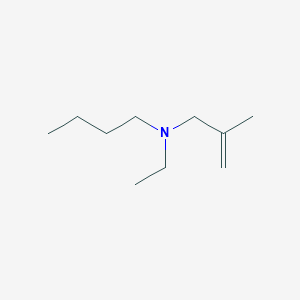
3,3'-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) is an organic compound characterized by the presence of sulfur and aromatic rings. It is known for its unique chemical structure, which includes two benzene rings substituted with methyl groups and connected by a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) typically involves the reaction of 2,4,6-trimethylbenzene-1-thiol with sulfur or sulfur-containing reagents. One common method is the nucleophilic substitution reaction where the thiol group acts as a nucleophile, attacking a sulfur-containing electrophile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating infections or inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) involves its interaction with molecular targets through its thiol and aromatic groups. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. The aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylbenzene-1-thiol: A simpler analog with a single thiol group.
Bithionol: Contains sulfur and aromatic rings but with different substituents and biological activities.
Uniqueness
3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) is unique due to its dual thiol groups and the presence of multiple methyl groups on the aromatic rings.
Propriétés
Numéro CAS |
63398-38-9 |
|---|---|
Formule moléculaire |
C18H22S3 |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
2,4,6-trimethyl-3-(2,4,6-trimethyl-3-sulfanylphenyl)sulfanylbenzenethiol |
InChI |
InChI=1S/C18H22S3/c1-9-7-11(3)17(13(5)15(9)19)21-18-12(4)8-10(2)16(20)14(18)6/h7-8,19-20H,1-6H3 |
Clé InChI |
LWYZQRGEIOLDKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1S)C)SC2=C(C=C(C(=C2C)S)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)

![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)


![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)

![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)


![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)

